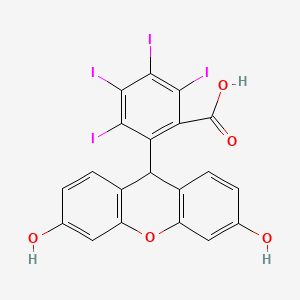

Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo-

Description

Properties

CAS No. |

634195-70-3 |

|---|---|

Molecular Formula |

C20H10I4O5 |

Molecular Weight |

837.9 g/mol |

IUPAC Name |

2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodobenzoic acid |

InChI |

InChI=1S/C20H10I4O5/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13-9-3-1-7(25)5-11(9)29-12-6-8(26)2-4-10(12)13/h1-6,13,25-26H,(H,27,28) |

InChI Key |

WZPKDTXOYUYLER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C(C2C4=C(C(=C(C(=C4I)I)I)I)C(=O)O)C=CC(=C3)O |

Origin of Product |

United States |

Preparation Methods

Cyclization Process

The initial step in the synthesis involves the cyclization of resorcinol derivatives with phthalic anhydride or similar compounds. This reaction typically employs acidic conditions and can be optimized for yield and purity.

Reagents : Resorcinol derivatives (e.g., 4-chlororesorcinol) and phthalic anhydride.

Conditions : The reaction is often conducted in a solvent such as methanesulfonic acid at elevated temperatures (85°C to 100°C) for extended periods (up to 24 hours) to ensure complete cyclization.

-

$$

\text{Resorcinol} + \text{Phthalic Anhydride} \rightarrow \text{Xanthene Derivative}

$$

Iodination Step

Following cyclization, the resulting xanthene derivative undergoes iodination to introduce iodine atoms at specific positions on the xanthene ring.

Reagents : Iodine (I₂), sodium iodide (NaI), and a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Conditions : The iodination reaction is typically carried out in an aqueous solution at temperatures ranging from room temperature to reflux conditions (70°C to 90°C). The use of a basic medium helps solubilize iodine and facilitates the reaction.

-

$$

\text{Xanthene Derivative} + \text{I}_2 \rightarrow \text{Iodinated Xanthene}

$$

Summary of Preparation Steps

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Cyclization | Resorcinol, Phthalic Anhydride | Methanesulfonic Acid, 85°C-100°C | Xanthene Derivative |

| Iodination | Iodine, Sodium Iodide, Sodium Hydroxide | Aqueous solution, 70°C-90°C | Benzoic Acid Derivative |

Recent studies have focused on optimizing the yield and purity of the synthesized compound through various methods:

Purification Techniques : After synthesis, purification is critical. Techniques such as recrystallization from acetone-water mixtures or chromatography are employed to isolate the desired product with high purity.

Yield Optimization : Adjusting the stoichiometry of reactants and reaction times can significantly impact yields. For instance, maintaining a molar excess of iodine during iodination has been shown to enhance conversion rates.

The preparation of "Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo-" involves a two-step process of cyclization followed by iodination. Each step requires careful consideration of reagents and conditions to achieve optimal yields and purity. Ongoing research continues to refine these methods for improved efficiency and applicability in various fields.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.

Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

Substitution: The iodine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Deiodinated xanthene derivatives.

Substitution: Functionalized xanthene derivatives with various substituents.

Scientific Research Applications

Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- involves its interaction with specific molecular targets and pathways. The hydroxy and iodine substituents play a crucial role in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, leading to various biochemical effects. The xanthene moiety contributes to its fluorescent properties, making it useful in imaging and diagnostic applications.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A xanthene core (tricyclic aromatic system) substituted with hydroxyl groups at positions 3 and 6.

- A benzoic acid moiety attached to the xanthene at position 9, with tetraiodo substitution (positions 3, 4, 5, and 6 on the benzene ring).

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Hydroxyl and Oxo Variants

Research Findings and Analytical Insights

Physicochemical Properties

- Water-soluble derivatives (e.g., disodium salts) exhibit improved bioavailability for cosmetic applications .

Regulatory Status

Biological Activity

Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Name : Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo-

- CAS Number : 518-44-5

- Molecular Formula : C20H14O5

- Molecular Weight : 334.3222 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts including its antioxidant properties, anti-inflammatory effects, and potential applications in treating allergic reactions.

Antioxidant Activity

Research indicates that compounds derived from xanthene structures exhibit significant antioxidant properties. For instance:

- Mitochondrial Antioxidant Activity : A study demonstrated that related compounds could mitigate oxidative stress in macrophages by reducing reactive oxygen species (ROS) production by up to 40% when exposed to stressors like rotenone .

Anti-inflammatory Effects

The anti-inflammatory potential of benzoic acid derivatives has been documented:

- Inhibition of Pro-inflammatory Mediators : In vitro studies showed that the application of related compounds significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and PGE2 in human macrophages stimulated with lipopolysaccharides (LPS) . The reduction was statistically significant with p-values < 0.05.

Anti-allergic Activity

The sensitization potential and anti-allergic effects of benzoic acid derivatives have also been explored:

- Non-sensitization Potential : In studies involving THP-1 cells (a human monocytic cell line), the compound demonstrated a reduced sensitization response compared to strong allergens like DNFB (dinitrofluorobenzene) . This suggests a potential for therapeutic application in allergic conditions.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.